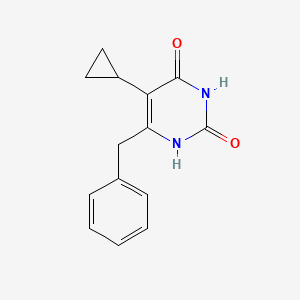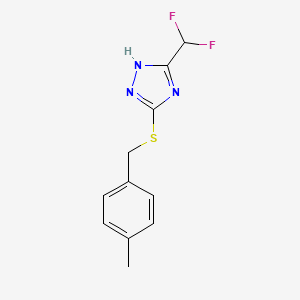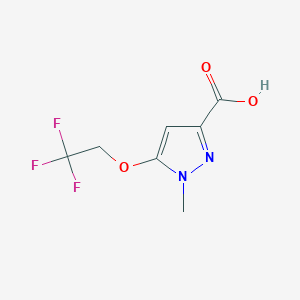
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Methyl-5-(2,2,2-Trifluorethoxy)-1H-pyrazol-3-carbonsäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Pyrazolring zu modifizieren.
Substitution: Die Trifluorethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Rhodiumkatalysatoren werden häufig für Oxidationsreaktionen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Basen oder anderen Nucleophilen erleichtert werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Pyrazolring einführen können.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(2,2,2-Trifluorethoxy)-1H-pyrazol-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Entdeckung und Entwicklung von Medikamenten. Sie kann als Gerüst für die Entwicklung neuer Pharmazeutika mit verbesserter Wirksamkeit und Sicherheitsprofilen verwendet werden.
Materialwissenschaft: Die Trifluorethoxygruppe verleiht der Verbindung einzigartige Eigenschaften, was sie für die Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften nützlich macht.
Biologische Forschung: Die Verbindung kann verwendet werden, um verschiedene biologische Prozesse und Signalwege zu untersuchen, insbesondere solche, die Pyrazolderivate betreffen.
Industrielle Anwendungen: Ihre chemischen Eigenschaften machen sie für den Einsatz in verschiedenen industriellen Prozessen geeignet, einschließlich der Synthese anderer komplexer organischer Moleküle.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-5-(2,2,2-Trifluorethoxy)-1H-pyrazol-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluorethoxygruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber bestimmten Enzymen oder Rezeptoren beeinflussen. Diese Interaktion kann verschiedene biochemische Prozesse modulieren, was zu den gewünschten therapeutischen oder industriellen Effekten führt.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical processes, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrazolo[3,4-b]pyridine: Diese Verbindungen haben eine ähnliche Pyrazolringstruktur und wurden ausgiebig auf ihre biomedizinischen Anwendungen untersucht.
Trifluorethoxylierte Dihydropyrrolidone: Diese Verbindungen weisen ebenfalls die Trifluorethoxygruppe auf und zeigen einzigartige chemische Eigenschaften.
Einzigartigkeit
1-Methyl-5-(2,2,2-Trifluorethoxy)-1H-pyrazol-3-carbonsäure ist aufgrund der spezifischen Positionierung der Trifluorethoxygruppe am Pyrazolring einzigartig. Dieses Strukturmerkmal verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C7H7F3N2O3 |
|---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)2-4(11-12)6(13)14/h2H,3H2,1H3,(H,13,14) |
InChI-Schlüssel |
NGNKJRCJBNYIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)




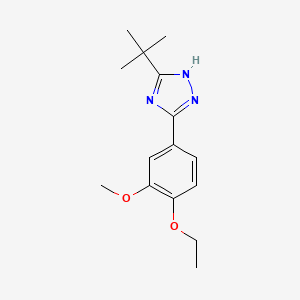
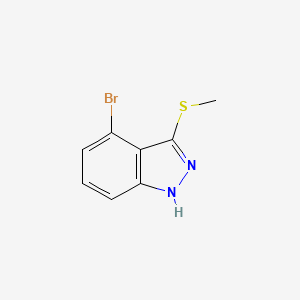
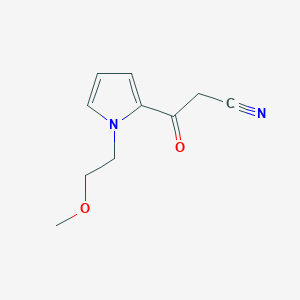
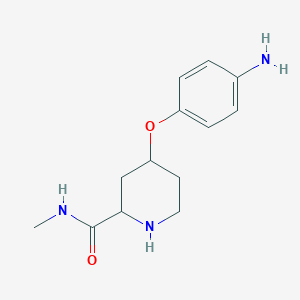
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
